molecular formula C10H10N2OS2 B8645919 2-(1,3-Benzothiazol-2-ylsulfanyl)propanamide CAS No. 66206-65-3

2-(1,3-Benzothiazol-2-ylsulfanyl)propanamide

Cat. No.: B8645919
CAS No.: 66206-65-3
M. Wt: 238.3 g/mol
InChI Key: JRRQJZJBWNDOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)propanamide is a useful research compound. Its molecular formula is C10H10N2OS2 and its molecular weight is 238.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

66206-65-3

Molecular Formula

C10H10N2OS2

Molecular Weight

238.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)propanamide

InChI

InChI=1S/C10H10N2OS2/c1-6(9(11)13)14-10-12-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H2,11,13)

InChI Key

JRRQJZJBWNDOKI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A finely powdered mixture of 16.8 g of 2-mercaptobenzothiazole and 7.5 g of acrylic amide is added at 45°-50° in the course of 1 hour to 100 ml 70% sulfuric acid, with stirring. After a further hour at 45°-50°, the rection mixture is poured into ice water. The precipitate is filtered off, washed with water and dried. The obtained 2-(benzthiazol-2-ylthio)-propionic acid amide is recrystallized from ethylacetate and melts at 144°-145°.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.